3-Ethynyl-4-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-4-fluorobenzonitrile: is an organic compound with the molecular formula C9H4FN . It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzonitrile core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The preparation of 3-Ethynyl-4-fluorobenzonitrile typically involves the coupling of a fluorobenzonitrile derivative with an ethynyl reagent. One common method is the Sonogashira coupling reaction , which involves the reaction of 4-fluorobenzonitrile with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions:
3-Ethynyl-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The triple bond in the ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions such as the Sonogashira coupling.
Copper Co-catalysts: Often used in conjunction with palladium catalysts to enhance reaction efficiency.
Electrophiles and Nucleophiles: Various electrophiles and nucleophiles can be used to modify the ethynyl group.
Major Products Formed:
Substituted Benzonitriles: Resulting from substitution reactions.
Addition Products: Formed by the addition of electrophiles to the ethynyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
3-Ethynyl-4-fluorobenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .
Industry:
In the materials science industry, this compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its ability to introduce functional groups that enhance material properties .
Wirkmechanismus
The mechanism of action of 3-Ethynyl-4-fluorobenzonitrile in chemical reactions involves the activation of the ethynyl group, which can participate in various coupling and addition reactions. The presence of the fluorine atom influences the reactivity of the compound by altering the electronic properties of the benzonitrile core. This can affect the compound’s interaction with catalysts and reagents, leading to different reaction pathways .
Vergleich Mit ähnlichen Verbindungen
4-Ethynylbenzonitrile: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Ethynylbenzonitrile: Similar structure but without the fluorine atom, leading to variations in chemical behavior.
4-Fluorobenzonitrile: Contains the fluorine atom but lacks the ethynyl group, resulting in different applications and reactivity.
Uniqueness:
3-Ethynyl-4-fluorobenzonitrile is unique due to the combination of the ethynyl group and the fluorine atom on the benzonitrile core. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
3-ethynyl-4-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-8-5-7(6-11)3-4-9(8)10/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFNYZPFJHAPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.